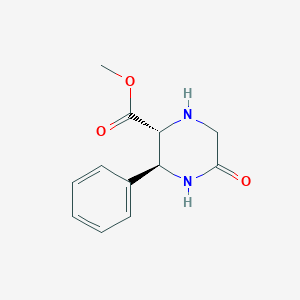

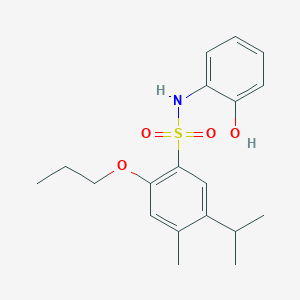

Methyl (2R,3S)-5-oxo-3-phenylpiperazine-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2R,3S)-5-oxo-3-phenylpiperazine-2-carboxylate, also known as MOPC, is a chemical compound with potential applications in the field of scientific research. It is a piperazine derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively. In

Scientific Research Applications

Homogeneous Catalytic Aminocarbonylation

This process utilizes primary and secondary amines, including amino acid methyl esters, in palladium-catalyzed aminocarbonylation of nitrogen-containing iodo-heteroaromatics to synthesize N-substituted nicotinamides and 3-pyridyl-glyoxylamides. These compounds, akin in structure to "Methyl (2R,3S)-5-oxo-3-phenylpiperazine-2-carboxylate", are of potential biological importance. The procedure allows for simple and double carbon monoxide insertions, yielding synthetically valuable 2-oxo-carboxamide type derivatives under elevated carbon monoxide pressure (Takács et al., 2007).

C-H Bond Activation in Carboxylic Acids

The use of sodium carboxylates led to the discovery of facile Pd-insertions into sp3 β-C−H bonds in simple aliphatic acids. This process demonstrates the methylation and arylation of C-H bonds in benzoic and aliphatic acids, highlighting the relevance of catalytic systems in modifying the structure of compounds related to "Methyl (2R,3S)-5-oxo-3-phenylpiperazine-2-carboxylate". It showcases the potential for creating novel compounds through C-H activation/C-C coupling sequences (Giri et al., 2007).

Anticonvulsant Activity and Sodium Channel Blocking

Research involving the synthesis of new 3-aminopyrroles from acetophenone and glycine derivatives, leading to compounds with anticonvulsant activity, underscores the potential therapeutic applications of structurally complex molecules. These compounds, including "Methyl (2R,3S)-5-oxo-3-phenylpiperazine-2-carboxylate", could interact with active sites of voltage-dependent sodium channels, suggesting their importance in medical research (Unverferth et al., 1998).

Direct Carboxylation of Arenes with CO2

The Rh-catalyzed direct carboxylation of unactivated aryl C-H bond under atmospheric pressure of CO2, through chelation-assisted C-H activation, represents an innovative approach in the field of carbon dioxide fixation. This process exemplifies the synthetic versatility of compounds similar to "Methyl (2R,3S)-5-oxo-3-phenylpiperazine-2-carboxylate" in contributing to sustainable chemical synthesis practices (Mizuno et al., 2011).

properties

IUPAC Name |

methyl (2R,3S)-5-oxo-3-phenylpiperazine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-17-12(16)11-10(14-9(15)7-13-11)8-5-3-2-4-6-8/h2-6,10-11,13H,7H2,1H3,(H,14,15)/t10-,11+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDWVGNVDZYIEGI-WDEREUQCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(NC(=O)CN1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1[C@@H](NC(=O)CN1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (2R,3S)-5-oxo-3-phenylpiperazine-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,3-dihydrobenzo[b][1,4]dioxine-5-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2885767.png)

![1-(7-Oxa-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one](/img/structure/B2885772.png)

![2-[4-(Trifluoromethyl)imidazol-1-yl]acetic acid](/img/structure/B2885773.png)

![1-(9-Bromo-2-(2-hydroxy-5-methylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2885780.png)

![3-(2-methoxyacetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2885784.png)

![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,2-dimethylpropane-1-sulfonamide](/img/structure/B2885785.png)

![N-butyl-2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-N-methylacetamide](/img/structure/B2885788.png)

![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2885789.png)